![molecular formula C4H11NO2 B3046390 1-Propanol, 2-(aminooxy)-2-methyl- CAS No. 123972-36-1](/img/structure/B3046390.png)
1-Propanol, 2-(aminooxy)-2-methyl-
Overview
Description
“1-Propanol, 2-amino-” is an organic compound with the formula CH3CH(OH)CH2NH2 . It is an amino alcohol . The term isopropanolamine may also refer more generally to the additional homologs diisopropanolamine (DIPA) and triisopropanolamine (TIPA) .
Synthesis Analysis
“1-Aminopropan-2-ol” can be prepared by the addition of aqueous ammonia to propylene oxide . In another study, a novel chemical looping approach for propan-1-ol production from propylene was investigated .Molecular Structure Analysis
The molecular structure of “1-Propanol, 2-amino-” is also available as a 2d Mol file or as a computed 3d SD file . The 3d structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The hydrogen atoms (protons) of propan-2-ol occupy 3 different chemical environments so that the low resolution NMR spectra should show 3 peaks of different H-1 NMR chemical shifts .Physical And Chemical Properties Analysis
“1-Aminopropan-2-ol” is a liquid with an ammonia-like odor . It has a density of 0.973 g/mL at 18 °C . It has a melting point of 1.74 °C and a boiling point of 159.46 °C . It is soluble in water and also soluble in alcohol, ether, acetone, benzene, CCl4 .Mechanism of Action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, serious eye damage/eye irritation, specific target organ toxicity (single exposure). The target organs are the respiratory system, central nervous system (CNS) .
Future Directions
Racemic 1-aminopropan-2-ol is typically used in metalworking fluid, waterborne coatings, personal care products, and in the production of titanium dioxide and polyurethanes . It is an intermediate in the synthesis of a variety of pharmaceutical drugs . This suggests that there could be future research directions in improving the synthesis process or finding new applications for this compound.
properties
IUPAC Name |
2-aminooxy-2-methylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-4(2,3-6)7-5/h6H,3,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQGSVWBONLFAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)ON | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558561 | |
Record name | 2-(Aminooxy)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminooxy)-2-methylpropan-1-ol | |
CAS RN |
123972-36-1 | |
Record name | 2-(Aminooxy)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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